molecular formula C14H14N2O2S B1317405 1-(Phenylsulfonyl)indolin-6-amine CAS No. 927997-16-8

1-(Phenylsulfonyl)indolin-6-amine

Cat. No.: B1317405
CAS No.: 927997-16-8
M. Wt: 274.34 g/mol
InChI Key: VXGVHHDJIHFBTM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indolin-6-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core substituted with a phenylsulfonyl group at the nitrogen atom and an amine group at the 6-position. The unique structure of this compound makes it a valuable molecule for various scientific research applications.

Biochemical Analysis

Biochemical Properties

1-(Phenylsulfonyl)indolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation. Additionally, this compound can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the enzyme, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function . Over time, the compound may undergo chemical modifications that alter its activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biological activity. For example, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indolin-6-amine can be synthesized through several synthetic routes. One common method involves the reaction of indoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)indolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Phenylsulfonyl)indolin-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

    1-(Phenylsulfonyl)indole: Similar structure but lacks the amine group at the 6-position.

    1-(Phenylsulfonyl)pyrrole: Contains a pyrrole ring instead of an indoline ring.

    1-(Phenylsulfonyl)benzene: Lacks the indoline core and amine group

Uniqueness: 1-(Phenylsulfonyl)indolin-6-amine is unique due to the presence of both the phenylsulfonyl group and the amine group on the indoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVHHDJIHFBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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